molecular formula C19H24BrClN4O3S B2615521 N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE CAS No. 1215610-36-8

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE

Cat. No.: B2615521
CAS No.: 1215610-36-8
M. Wt: 503.84
InChI Key: JTGZXOXMYYZTCL-UHFFFAOYSA-N
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Description

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions.

    Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the benzothiazole core with a diethylaminoethyl halide in the presence of a base.

    Introduction of the Pyrrolidinone Moiety: The final step involves the acylation of the intermediate with a pyrrolidinone derivative, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the diethylaminoethyl group.

    Reduction: Reduction reactions can occur at the bromine atom or the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can take place at the bromine atom or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to proteins or enzymes, altering their activity.

    Pathways Involved: It could modulate signaling pathways involved in cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • **N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE
  • **N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE

Uniqueness

The uniqueness of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4O3S.ClH/c1-3-22(4-2)9-10-23(18(27)12-24-16(25)7-8-17(24)26)19-21-14-6-5-13(20)11-15(14)28-19;/h5-6,11H,3-4,7-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGZXOXMYYZTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)CN3C(=O)CCC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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